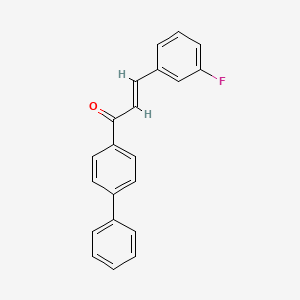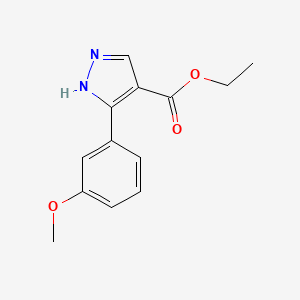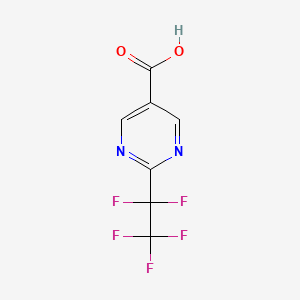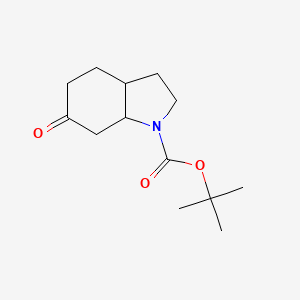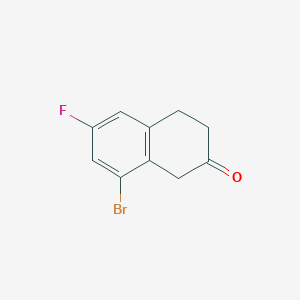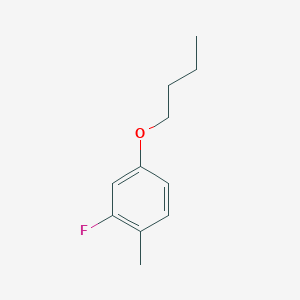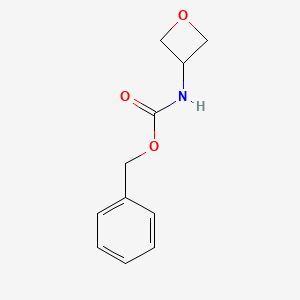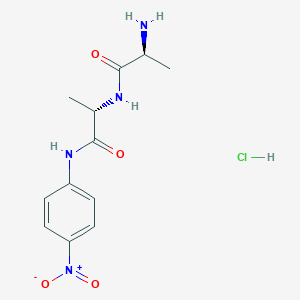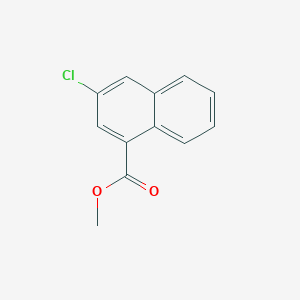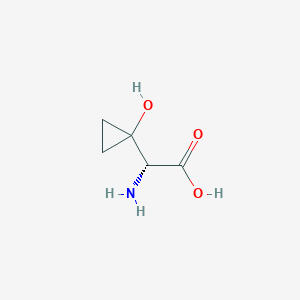
(R)-Cleonine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Cleonine, 95% is a chiral compound that has been studied for its potential applications in various scientific research areas. It is a common chiral compound that is widely used in a variety of laboratory experiments, due to its availability, stability, and low cost.
Wissenschaftliche Forschungsanwendungen
(R)-Cleonine, 95% has been studied for its potential applications in various scientific research areas, such as pharmaceuticals, biochemistry, and medical research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral drugs and biopolymers. It has also been used in the study of enzyme inhibition, drug metabolism, and receptor binding. In addition, it has been used in the study of protein folding and structure determination.
Wirkmechanismus
The mechanism of action of (R)-Cleonine, 95% is not fully understood. However, it is believed to act as a chiral auxiliary, which means that it can be used to modify the stereochemistry of a molecule. It is believed to do this by forming a complex with the molecule, which then alters the stereochemistry of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Cleonine, 95% are not well understood. However, it has been shown to have some effects on the body, such as reducing inflammation and aiding in the digestion of food. In addition, it has been shown to have some effects on the brain, such as increasing alertness and improving mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (R)-Cleonine, 95% for lab experiments is its availability, stability, and low cost. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in lab experiments, such as its lack of specificity and its potential to cause side effects.
Zukünftige Richtungen
There are many potential future directions for (R)-Cleonine, 95%. These include further research into its biochemical and physiological effects, its potential use in drug synthesis, and its potential use in medical research. Additionally, further research into its mechanism of action and its potential applications in biochemistry and medical research could lead to new and improved treatments for various diseases.
Synthesemethoden
(R)-Cleonine, 95% can be synthesized using a variety of methods, including the Fischer-Speier reaction, the Mukaiyama-Michael reaction, and the Sharpless asymmetric dihydroxylation (AD). The Fischer-Speier reaction is the most common method for the synthesis of (R)-Cleonine, 95%. This reaction involves the reaction of an aldehyde with an enantiomerically pure alcohol. The Mukaiyama-Michael reaction involves the reaction of an aldehyde with an enantiomerically pure amine. The Sharpless AD involves the reaction of an aldehyde with an enantiomerically pure oxidizing agent.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

